molecular formula C9H9ClF3NO B3110950 5-(Trifluoromethoxy)isoindoline hydrochloride CAS No. 1810070-26-8

5-(Trifluoromethoxy)isoindoline hydrochloride

Cat. No.: B3110950
CAS No.: 1810070-26-8
M. Wt: 239.62
InChI Key: RMGPTDQFDTURME-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated tetrahydroisoquinoline derivative with a trifluoromethyl (-CF₃) substituent at the 5-position of the aromatic ring. The compound features a partially saturated bicyclic structure, combining a benzene ring fused to a six-membered ring containing one nitrogen atom. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility compared to its free base form .

Properties

IUPAC Name

5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)14-8-2-1-6-4-13-5-7(6)3-8;/h1-3,13H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGPTDQFDTURME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)isoindoline hydrochloride typically involves the introduction of the trifluoromethoxy group onto an isoindoline scaffold. One common method includes the reaction of isoindoline with trifluoromethoxy-containing reagents under specific conditions. For example, the reaction can be carried out using trifluoromethoxybenzene and a suitable catalyst in the presence of hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of 5-(Trifluoromethoxy)isoindoline hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)isoindoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxyisoindoline oxides, while reduction could produce trifluoromethoxyisoindoline derivatives with altered functional groups.

Scientific Research Applications

5-(Trifluoromethoxy)isoindoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)isoindoline hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Property 5-(Trifluoromethyl)-1,2,3,4-Tetrahydroisoquinoline HCl 5-Fluoroisoindoline HCl
Core Structure Tetrahydroisoquinoline (benzene + 6-membered saturated ring) Isoindoline (benzene + 5-membered saturated ring)
Substituent -CF₃ at position 5 -F at position 5
Molecular Formula C₁₀H₁₁F₃N·HCl C₈H₈FN·HCl
Molecular Weight 238.6 g/mol (calculated) 173.6 g/mol

Key Observations:

  • Core Structure: The tetrahydroisoquinoline scaffold (6-membered saturated ring) in the first compound may confer distinct conformational flexibility compared to the isoindoline core (5-membered saturated ring) in the second compound. This structural difference could influence binding affinity in biological targets, such as neurotransmitter receptors.
  • Fluorine, being smaller, may allow tighter molecular packing and lower steric hindrance .

Physicochemical and Functional Implications

While specific physicochemical data (e.g., solubility, melting point) are unavailable in the provided sources, general trends can be inferred:

  • Electron-Withdrawing Effects: The -CF₃ group strongly withdraws electrons via inductive effects, which may stabilize negative charges or polarize adjacent bonds.
  • Biological Relevance: Tetrahydroisoquinolines are known intermediates in alkaloid synthesis and may interact with central nervous system targets. Isoindolines, with their smaller core, are often explored as building blocks for pharmaceuticals or agrochemicals. The -CF₃ group in the former compound could enhance metabolic stability compared to -F in the latter .

Table 2: Functional Comparison

Aspect 5-(Trifluoromethyl)-Tetrahydroisoquinoline HCl 5-Fluoroisoindoline HCl
Lipophilicity Higher (due to -CF₃) Lower (due to -F)
Electron Effects Strong inductive withdrawal Moderate inductive withdrawal
Potential Applications CNS-targeting agents, alkaloid analogs Pharmaceuticals, agrochemicals

Biological Activity

5-(Trifluoromethoxy)isoindoline hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a trifluoromethoxy group attached to an isoindoline scaffold, which is known for influencing the compound's lipophilicity and stability. The presence of the trifluoromethoxy group enhances the binding affinity to various biological targets, making it a valuable candidate for pharmaceutical applications.

The biological activity of 5-(trifluoromethoxy)isoindoline hydrochloride is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group can modulate the compound's reactivity with enzymes, receptors, and other biomolecules. While detailed pathways are still under investigation, preliminary studies suggest that it may influence cellular signaling pathways involved in cancer and other diseases.

Biological Activities

Research indicates that 5-(trifluoromethoxy)isoindoline hydrochloride exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through the modulation of pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting metabolic processes within cells.
  • Neuroprotective Effects : There are indications that it could have neuroprotective properties, although more research is needed to confirm this.

Comparative Analysis

To understand the uniqueness of 5-(trifluoromethoxy)isoindoline hydrochloride, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
5-Methoxyisoindoline hydrochloride Methoxy group instead of trifluoromethoxyModerate anticancer activity
5-Chloroisoindoline hydrochloride Chlorine atom at 5-positionAntimicrobial properties
5-Fluoroisoindoline hydrochloride Fluorine atom at 5-positionLimited research on biological activity

The trifluoromethoxy group in 5-(trifluoromethoxy)isoindoline hydrochloride imparts distinct chemical properties that enhance its potential biological activity compared to its analogs.

Case Studies and Research Findings

  • Anticancer Research : A study investigating the effects of various isoindoline derivatives found that compounds with electron-withdrawing groups like trifluoromethoxy exhibited enhanced cytotoxicity against specific cancer cell lines. This suggests that 5-(trifluoromethoxy)isoindoline hydrochloride may be a promising candidate for further development as an anticancer agent .
  • Enzyme Interaction Studies : Research has shown that compounds containing trifluoromethoxy groups can selectively inhibit certain enzymes involved in metabolic pathways. This selective inhibition could lead to reduced side effects compared to traditional chemotherapeutics .
  • Neuroprotective Effects : Preliminary data indicate that the compound may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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